Mass Spectrometric Fragmentation Ratio [M-CH3]+/[M-C2H5]+ Correlates with Stereoisomer Stability
The mass spectrometric fragmentation behavior of 1,2,4,5-tetramethylcyclohexane stereoisomers is directly influenced by their configuration. Thermochemically stable isomers exhibit a higher abundance of the [M-CH3]+ ion and a lower abundance of the [M-C2H5]+ ion compared to strained isomers [1].
| Evidence Dimension | [M-CH3]+ / [M-C2H5]+ ion intensity ratio |
|---|---|
| Target Compound Data | Higher ratio for thermochemically stable isomers (e.g., trans,cis,cis-trans-1,2,4,5-TMCH) |
| Comparator Or Baseline | Lower ratio for strained stereoisomers |
| Quantified Difference | The ratio correlates with enthalpy difference (ΔHisom) and mean number of gauche arrangements (ZgI) |
| Conditions | Electron impact (EI) mass spectrometry at 70 eV |
Why This Matters
This correlation allows for the rapid identification and purity assessment of specific stereoisomers in a mixture without requiring separation, which is critical for procurement when stereochemical purity is a specification.
- [1] Herzschuh, R.; Mann, G.; Werner, H.; Mende, E. Stereochemical effects in electron impact mass spectra of cis-trans isomeric 1,2,4,5-tetramethylcyclohexanes. Organic Mass Spectrometry 1981, 16 (8), 358-360. View Source
